1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]
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Overview
Description
1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would require the use of appropriate chlorinated precursors and oxime formation steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2,3-dione derivatives, including this compound, can undergo various chemical reactions such as:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxime group to amines.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
1H-Indole-2,3-dione derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione derivatives involves interaction with various molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and can modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Isatin: Another indole derivative with diverse biological activities.
Uniqueness
What sets 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C19H15Cl3N2O3 |
---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate |
InChI |
InChI=1S/C19H15Cl3N2O3/c1-10(2)19(26)27-23-17-13-8-12(20)4-6-16(13)24(18(17)25)9-11-3-5-14(21)15(22)7-11/h3-8,10H,9H2,1-2H3/b23-17+ |
InChI Key |
LETKTMPBFXDDKN-HAVVHWLPSA-N |
Isomeric SMILES |
CC(C)C(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)C(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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